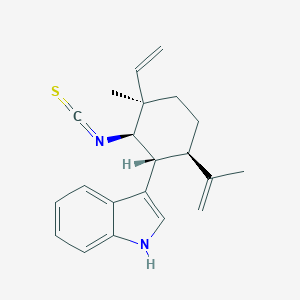
Hapalindole Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole Q is a natural product that belongs to the hapalindole family of alkaloids. It was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1994. Since then, extensive research has been carried out to explore the potential applications of hapalindole Q in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The exact mechanism of action of hapalindole Q is not fully understood. However, research has shown that the compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. Additionally, hapalindole Q has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer.
Effets Biochimiques Et Physiologiques
Hapalindole Q has been shown to have a number of biochemical and physiological effects. Research has shown that the compound can inhibit the activity of certain enzymes that are involved in the development and progression of cancer. Additionally, hapalindole Q has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. The compound has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hapalindole Q in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, hapalindole Q has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using hapalindole Q in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on hapalindole Q. One direction is to explore the potential applications of the compound in agriculture. Research has shown that hapalindole Q has anti-microbial properties, which could make it a potential candidate for use as a natural pesticide. Another direction is to explore the potential applications of the compound in environmental science. Research has shown that hapalindole Q can be used to treat contaminated water, making it a potential candidate for use in water treatment plants. Additionally, further research could be carried out to explore the potential applications of hapalindole Q in medicine, particularly in the treatment of inflammatory diseases and infections.
Méthodes De Synthèse
Hapalindole Q can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. The biosynthesis of hapalindole Q involves the use of cyanobacteria, which are capable of producing the compound naturally.
Applications De Recherche Scientifique
Hapalindole Q has been extensively studied for its potential applications in medicine. Research has shown that the compound has potent anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, hapalindole Q has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.
Propriétés
Numéro CAS |
106928-29-4 |
|---|---|
Nom du produit |
Hapalindole Q |
Formule moléculaire |
C21H24N2S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
3-[(1R,2R,3R,6R)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20+,21-/m0/s1 |
Clé InChI |
PPHWDUZMWNUINO-NOOVBMIQSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]([C@@H]([C@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES canonique |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Synonymes |
(+)-hapalindole Q (-)-hapalindole Q hapalindole Q |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



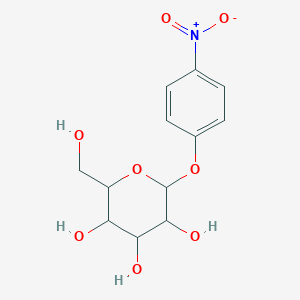

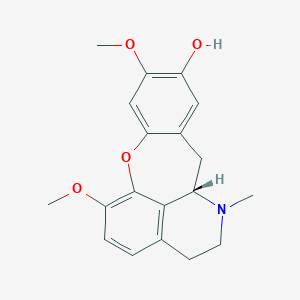
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
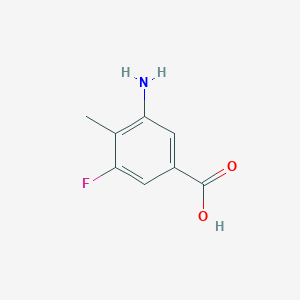
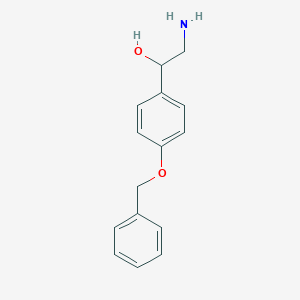
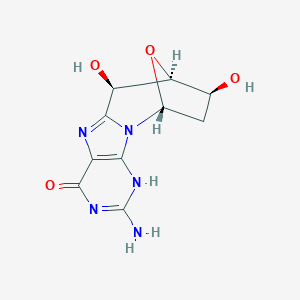
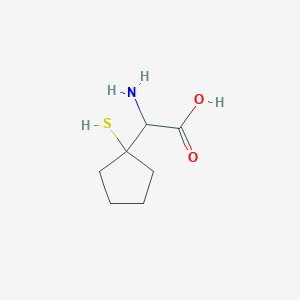
![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
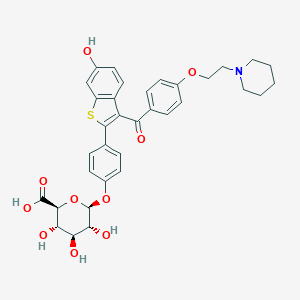
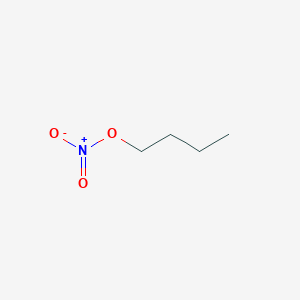
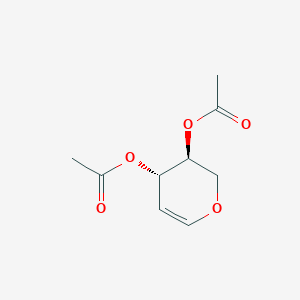
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)